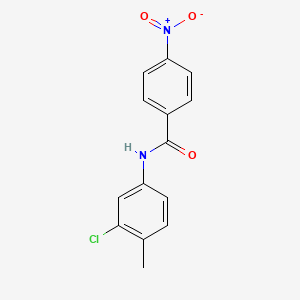

N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

Descripción

Contextualization of Benzamide (B126) Derivatives in Contemporary Organic Chemistry

Benzamide, a simple amide derivative of benzoic acid, forms the foundational structure for a vast and diverse family of organic compounds. wikipedia.org These derivatives are of significant interest in contemporary organic chemistry due to their wide-ranging applications and versatile chemical properties. The amide linkage in benzamides offers a combination of stability and reactivity, making it a key functional group in the synthesis of more complex molecules. samsun.edu.tr

Researchers have developed numerous synthetic pathways to create benzamide derivatives, including green and efficient methods like the direct condensation of carboxylic acids and amines. researchgate.net The utility of these compounds is demonstrated by their presence in various fields. They are crucial intermediates in the production of pharmaceuticals, plastics, and paper. researchgate.net Furthermore, the benzamide scaffold is a common feature in many biologically active molecules, with derivatives being investigated for a wide array of therapeutic applications, including as antioxidant agents, antitumor agents, and even plant growth regulators. nih.govresearchgate.netgoogle.com The ability to modify the phenyl rings with various functional groups allows chemists to fine-tune the electronic and steric properties of the molecules, leading to compounds with specific desired activities. nih.gov

Significance of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide as a Research Scaffold

The strategic placement of chlorine atoms and nitro groups is a known strategy in medicinal chemistry to enhance the biological activity of molecules. mdpi.com The chloro and methyl groups on one phenyl ring, and the nitro group on the other, create a molecule with distinct electronic properties that can influence its interactions with biological targets or its utility in materials science. The structure is a template for creating libraries of related compounds by varying the substituents on the phenyl rings. For instance, a new synthesis of a more complex derivative, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, highlights how this core structure can be incorporated into larger molecular frameworks. samsun.edu.trresearchgate.net

The physical and chemical properties of this compound, such as its molecular weight of 290.70 g/mol and chemical formula C14H11ClN2O3, are foundational data points for any research endeavor. chemscene.com

Table 1: Physicochemical Properties of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

| Property | Value |

|---|---|

| CAS Number | 5344-54-7 chemscene.com |

| Molecular Formula | C14H11ClN2O3 chemscene.com |

Overview of Research Trajectories for N-(3-chloro-4-methylphenyl)-4-nitrobenzamide and Analogues

Research involving N-(3-chloro-4-methylphenyl)-4-nitrobenzamide and its analogues primarily revolves around synthesis, structural characterization, and the exploration of their biological or material properties. The synthesis of such compounds often involves the reaction of a substituted aniline (B41778) (like 3-chloro-4-methylaniline) with a substituted benzoyl chloride (like 4-nitrobenzoyl chloride), a classic method for forming amide bonds. mdpi.com

Studies on closely related benzamide derivatives provide insight into the potential research directions for this specific molecule. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov This research involved detailed characterization using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as computational studies like molecular docking to understand their mechanism of action. nih.gov Such studies demonstrate a common trajectory: synthesizing a series of analogues to establish structure-activity relationships (SAR).

Another research avenue is the detailed structural analysis of these molecules in their solid state. X-ray crystallography can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which govern the crystal packing. samsun.edu.tr Hirshfeld surface analysis is another technique used to investigate these intermolecular interactions in detail. samsun.edu.trresearchgate.net

The data generated from the characterization of analogues provides a reference for what can be expected from studies on N-(3-chloro-4-methylphenyl)-4-nitrobenzamide.

Table 2: Representative Spectroscopic and Physical Data for Analogous Benzamide Derivatives

| Compound Name | Synthesis Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide | 37.70 | 90–92 | 3502 (N–H), 1641 (C=O), 1586 (asym. NO₂), 1349 (sym. NO₂) nih.gov |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(3-methylphenyl)-4-nitrobenzamide | 50.81 | 102–104 | 3502 (N–H), 1621 (C=O), 1544 (asym. NO₂), 1340 (sym. NO₂) nih.gov |

These research trajectories, from synthesis and characterization to the evaluation of biological activity and detailed structural analysis, underscore the role of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide and its analogues as versatile platforms for chemical and medicinal research.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-2-5-11(8-13(9)15)16-14(18)10-3-6-12(7-4-10)17(19)20/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMKIXPORUXIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304203 | |

| Record name | N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-54-7 | |

| Record name | N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Chloro 4 Methylphenyl 4 Nitrobenzamide

Established Synthetic Routes for N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

The formation of the amide linkage in N-(3-chloro-4-methylphenyl)-4-nitrobenzamide is typically achieved through the reaction of a nucleophilic amine, 3-chloro-4-methylaniline (B146341), with an activated carboxylic acid derivative, most commonly 4-nitrobenzoyl chloride.

Amidation reactions represent the cornerstone for the synthesis of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide. A widely utilized method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride. wikipedia.orgorganic-chemistry.org In this context, 3-chloro-4-methylaniline reacts with 4-nitrobenzoyl chloride. The reaction is conducted under basic conditions, often in a two-phase solvent system (e.g., an organic solvent and water), where the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.orgbyjus.com This method is valued for its simplicity and efficiency in forming amide bonds. mdpi.com

Beyond the direct use of acid chlorides, other coupling strategies can be employed, particularly when starting from 4-nitrobenzoic acid. These methods involve the use of coupling agents to activate the carboxylic acid. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or N,N'-diisopropylcarbodiimide (DIC) are used to form an active intermediate that is then susceptible to nucleophilic attack by the amine. chemicalbook.comgoogle.com

The most direct and common acylating agent for this synthesis is 4-nitrobenzoyl chloride. mdpi.com This reagent is typically prepared by treating 4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.govnih.gov The resulting 4-nitrobenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 3-chloro-4-methylaniline to yield the desired amide product. mdpi.comresearchgate.net

In alternative strategies that start with 4-nitrobenzoic acid, the acid is activated in situ. For instance, a method described for a similar compound involves reacting 3-nitro-4-chlorobenzoic acid with N,N'-diisopropylcarbodiimide, which forms an unstable addition product. This intermediate is then converted to a more stable ester with 1-hydroxybenzotriazole (B26582), which subsequently reacts with the aniline (B41778) to form the amide. google.com

The choice of catalysts and reaction conditions is critical for optimizing the synthesis of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide.

Bases: In Schotten-Baumann and related reactions using acyl chlorides, a base is essential to neutralize the generated HCl. organic-chemistry.orgbyjus.com Common choices include aqueous sodium hydroxide (B78521), pyridine, or tertiary amines like triethylamine. byjus.commdpi.com The base prevents the protonation of the starting amine, ensuring it remains nucleophilic. byjus.com

Coupling Agents and Activators: When starting from the carboxylic acid, coupling agents are necessary. EDCI is often used in conjunction with an activator or catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com Another effective system employs DIC as the condensing agent and 1-hydroxybenzotriazole (HOBt) as a condensation activator. google.com

Solvents: The reactions are typically carried out in aprotic organic solvents. Dichloromethane (B109758) is a common choice for both Schotten-Baumann and coupling agent-mediated reactions due to its ability to dissolve the reactants and its relative inertness. mdpi.comchemicalbook.comgoogle.com

The table below summarizes typical reaction conditions for the synthesis of N-arylbenzamides.

| Method | Reactants | Catalyst/Reagent | Base | Solvent | Temperature |

| Schotten-Baumann Variant | 3-chloro-4-methylaniline + 4-nitrobenzoyl chloride | - | Triethylamine | Dichloromethane | Room Temp |

| Carboxylic Acid Coupling | 3-chloro-4-methylaniline + 4-nitrobenzoic acid | EDCI, DMAP | - | Dichloromethane | Room Temp |

| Carboxylic Acid Coupling | 3-chloro-2-methylaniline + 3-nitro-4-chlorobenzoic acid | DIC, HOBt | - | Dichloromethane | Room Temp |

Synthesis of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide Analogues and Derivatives

The synthesis of analogues often involves modifying the core structure of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide. One of the most common and significant modifications is the chemical alteration of the nitro group on the benzoyl ring.

The nitro group is a versatile functional group that can be readily transformed, most commonly into an amino group through reduction. This transformation is a key step in producing analogues such as N-(3-chloro-4-methylphenyl)-4-aminobenzamide, which can serve as an intermediate for further functionalization.

Several methods are effective for the reduction of the aromatic nitro group in nitrobenzamide derivatives:

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), in a solvent like methanol (B129727) or ethanol (B145695). researchgate.net

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), stannous chloride (SnCl₂), or iron (Fe), in an acidic medium. researchgate.netnih.gov For example, SnCl₂·2H₂O in ethanol is a common reagent for this purpose. researchgate.net Another system uses iron powder with ammonium (B1175870) chloride or acetic acid. nih.govchemicalbook.com

Other Reducing Agents: A patent for a similar compound describes the use of zinc metal and sodium hydroxide solution at elevated temperatures (70-80°C) to achieve the reduction. google.com

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. The resulting amino group provides a new site for further chemical reactions, allowing for the synthesis of a wide array of derivatives.

The table below outlines various methods for the reduction of the nitro group in N-aryl-nitrobenzamide structures.

| Reducing System | Solvent | Conditions | Product |

| SnCl₂·2H₂O | Ethanol | 70 °C | 4-Aminobenzamide derivative |

| Fe powder / Acetic Acid | Ethanol / Water | Reflux | Corresponding aniline |

| Fe powder / NH₄Cl | Methanol | Reflux | Aminobenzamide derivative |

| Zinc powder / NaOH | - | 70-80 °C | Aminobenzamide derivative |

| H₂ / Pd-C | Methanol | Room Temp | Aminobenzamide derivative |

Modifications on the Nitrobenzoyl Moiety

Substitutions on the Chloro-Phenyl Ring

Further functionalization of the 3-chloro-4-methylphenyl ring within the N-(3-chloro-4-methylphenyl)-4-nitrobenzamide structure is governed by the principles of electrophilic aromatic substitution. The directing effects of the existing substituents—the chloro group, the methyl group, and the amide linkage—determine the position of incoming electrophiles. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the chloro (-Cl) substituent is deactivating but also ortho, para-directing. chemguide.co.uk The amide group (-NHCOR) is also an ortho, para-director.

Given the positions of the current substituents (chloro at C3, methyl at C4), the potential sites for electrophilic attack are C2, C5, and C6. The activating effect of the methyl group strongly directs incoming groups to its ortho positions (C3 and C5). Since C3 is already substituted, C5 is a highly favored position. The chloro group directs to its ortho (C2) and para (C6) positions. The amide linkage directs to its ortho positions (C2 and C6). The cumulative effect suggests that substitution is most likely to occur at the C5 position, which is ortho to the activating methyl group, and to a lesser extent at C2 and C6.

Table 1: Predicted Outcomes of Electrophilic Substitution on the Chloro-Phenyl Ring

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N-(3-chloro-4-methyl-5-nitrophenyl)-4-nitrobenzamide | The methyl group strongly directs the incoming nitro group to the ortho position (C5). chemguide.co.uk |

| Halogenation (e.g., Bromination) | Br₂/FeBr₃ | N-(5-bromo-3-chloro-4-methylphenyl)-4-nitrobenzamide | Substitution is directed to the most activated available position, C5, ortho to the methyl group. |

| Sulfonation | SO₃/H₂SO₄ | 2-chloro-N-(4-nitrophenyl)benzamide-5-sulfonic acid | Sulfonation occurs at the sterically accessible and electronically favorable C5 position. libretexts.org |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Reaction may be difficult | The chloro substituent deactivates the ring, potentially hindering Friedel-Crafts reactions. libretexts.orglibretexts.org |

Modifications on the N-(3-chloro-4-methylphenyl) Moiety

The synthesis of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide analogs can be readily achieved by reacting 4-nitrobenzoyl chloride with various substituted anilines. This modular approach allows for systematic variations in the halogen and methyl substituents on the phenyl ring, enabling the exploration of structure-activity relationships. Research on similar benzamide (B126) series demonstrates the feasibility of incorporating different halogen atoms (F, Cl, Br) and altering the position of the methyl group. nih.govgoogle.com For example, a patent describes the synthesis of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from 3-nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline. google.com Another study details the synthesis of a wide range of N-aryl benzamides, including those derived from 3-methylaniline and 3-chloroaniline. nih.gov

Table 2: Examples of Analogs with Halogen and Methyl Group Variations

| Compound Name | Aniline Precursor | Reference |

|---|---|---|

| 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | 3-chloro-2-methylaniline | google.com |

| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine | mdpi.com |

| 2-Chloro-N-(3-methylphenyl)-4-nitrobenzamide derivative | 3-methylaniline | nih.gov |

| N-(3-Bromophenyl)-2-chloro-4-nitrobenzamide derivative | 3-bromoaniline | nih.gov |

| 4-Chloro-N-(4-methylphenyl)-3-nitrobenzamide | 4-methylaniline | sigmaaldrich.com |

The secondary amide proton of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide can be replaced with alkyl or aryl groups through N-alkylation and N-arylation reactions.

N-Alkylation: This transformation typically involves deprotonation of the amide nitrogen with a strong base, such as sodium hydride (NaH), to form a sodium salt, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This creates a tertiary amide linkage. The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, a related compound, involves the reaction of an acyl chloride with methylamine, demonstrating the formation of an N-methyl amide bond. google.com

N-Arylation: The introduction of an aryl group onto the amide nitrogen is commonly achieved through copper-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) coupling provides a method for N-arylation using arylboronic acids or their anhydrides (boroxines) as the aryl source. nih.gov A simple copper salt in a protic solvent like ethanol can effectively catalyze the coupling of amides with arylboroxines, often without the need for a base or other additives. nih.gov

Table 3: General Methodologies for N-Substitution

| Transformation | General Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide | researchgate.net |

| N-Arylation | Arylboroxine, Cu(OAc)₂, EtOH | N-aryl-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide | nih.gov |

Ring-Opening Reactions and Other Cyclization Pathways

For instance, reaction of the 4-amino derivative with a one-carbon electrophile, such as formic acid or triethyl orthoformate, could lead to intramolecular cyclization, potentially forming a benzimidazole-type structure, although this would require further activation or reaction at the aniline ring. More commonly, diamine precursors are used for such cyclizations. However, the presence of the two distinct amine functionalities opens avenues for designing complex heterocyclic scaffolds.

Chemical Reactivity and Transformations of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide Core

Reduction Reactions of the Nitro Group

The most significant and widely utilized transformation of the N-(3-chloro-4-methylphenyl)-4-nitrobenzamide core is the reduction of the nitro group to a primary amine (-NH₂). This reaction is a cornerstone in the synthesis of dyes, pharmaceuticals, and other fine chemicals, as the resulting amino group is a versatile functional handle for further derivatization. jsynthchem.com A variety of methods exist for this conversion, offering different levels of selectivity, cost-effectiveness, and environmental impact. wikipedia.orgunimi.it

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org It offers high yields and avoids the use of stoichiometric metallic reducing agents.

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl, acetic acid). wikipedia.orgnih.govscispace.com The Béchamp reduction, using iron and an acid, has been a historically important industrial process. unimi.it A patent for a related compound specifically uses zinc and sodium hydroxide for the reduction. google.com

Other Reagents: Other effective reagents include sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S). wikipedia.orgscispace.com More modern methods have explored the use of sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes, such as those of nickel, to enhance its reducing power towards nitro groups. jsynthchem.comunimi.it

The primary product of these reactions is 4-amino-N-(3-chloro-4-methylphenyl)benzamide. The choice of method depends on the desired scale, cost, and tolerance of other functional groups in the molecule. Importantly, these conditions are generally mild enough to leave the amide bond and the aryl-chlorine bond intact.

Table 4: Common Reagents for the Reduction of the Nitro Group

| Method | Reagents and Conditions | Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Clean reaction, high yield, no metal salt waste. | wikipedia.org |

| Metal/Acid Reduction | Fe/HCl; Sn/HCl; Zn/CH₃COOH | Cost-effective, widely used. | wikipedia.orgnih.gov |

| Metal/Base Reduction | Zn/NaOH | Specific example for a similar compound. | google.com |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Can be selective for one nitro group in dinitro compounds. | wikipedia.orgscispace.com |

| Borohydride System | NaBH₄ / Ni(PPh₃)₄ | Milder conditions compared to metal hydrides alone. | jsynthchem.com |

Table of Compounds

Nucleophilic Substitution Reactions

The structure of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide presents two primary aromatic rings that can potentially undergo nucleophilic aromatic substitution (SNAr). The reactivity of each ring is governed by the electronic nature of its substituents.

The 4-nitrophenyl moiety is highly activated for nucleophilic attack. The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly reduces the electron density on the aromatic ring, particularly at the ortho and para positions. This electron deficiency facilitates the attack of nucleophiles. While the target molecule itself does not have a leaving group at the positions activated by the nitro group (the amide is para), related nitroaromatic compounds are known to undergo Vicarious Nucleophilic Substitution (VNS). VNS allows for the formal substitution of a hydrogen atom by a nucleophile that bears a leaving group. organic-chemistry.org For 4-substituted nitroarenes, VNS typically occurs at the position ortho to the nitro group. organic-chemistry.org Therefore, N-(3-chloro-4-methylphenyl)-4-nitrobenzamide could potentially react with carbanions, such as those derived from chloromethyl phenyl sulfone, to introduce a new substituent at the C-3 position of the 4-nitrobenzoyl ring.

The 3-chloro-4-methylphenyl ring is less reactive towards nucleophilic substitution. The chlorine atom can act as a leaving group, but the ring is not activated by a strongly electron-withdrawing group like a nitro substituent. In fact, the methyl group is weakly electron-donating. Generally, nucleophilic substitution of a halogen on an aromatic ring that is not activated by electron-withdrawing groups requires harsh reaction conditions. However, studies on related halonitroarenes show that the competition between substitution of a halogen and a nitro group, or VNS of hydrogen, depends on the specific nucleophile and reaction conditions. organic-chemistry.orgresearchgate.net For instance, in reactions of 1-nitro-4-chloroanthraquinone, phenolate (B1203915) anions preferentially substitute the chlorine atom, whereas thiophenolate anions predominantly replace the nitro group. researchgate.net This highlights the role of the nucleophile in determining the regioselectivity of the reaction.

Table 1: Potential Nucleophilic Substitution Sites on N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

| Aromatic Ring | Position of Interest | Activating/Deactivating Groups | Potential Reaction Type | Notes |

| 4-Nitrophenyl | C-3 (ortho to NO₂) | Activating: -NO₂ (para) | Vicarious Nucleophilic Substitution (VNS) | The nitro group strongly activates the ring for nucleophilic attack. |

| 3-Chloro-4-methylphenyl | C-3 (para to CH₃) | Deactivating: -CH₃ (para) | Nucleophilic Aromatic Substitution (SNAr) | Requires a strong nucleophile and potentially harsh conditions as the ring is not strongly activated. |

Amide Hydrolysis and Stability Studies

The central feature of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide is its amide linkage (-CO-NH-). The stability of this bond towards hydrolysis is a critical aspect of its chemical profile. Amide bonds can be cleaved under acidic or basic conditions, though they are generally more stable than esters.

The stability of an amide bond can be significantly influenced by the steric environment around it. Research on the metabolic stability of other aromatic amides has shown that introducing bulky substituents ortho to the amide linkage can sterically shield it from attack by hydrolytic enzymes, such as amidases. nih.gov For example, the introduction of two methyl groups on the aniline ring of procaine (B135) amide results in a conformational twist that sterically hinders hydrolysis. nih.gov In N-(3-chloro-4-methylphenyl)-4-nitrobenzamide, the chlorine atom at the C-3 position (ortho to the amide nitrogen) provides some steric bulk. This may confer a degree of enhanced stability against enzymatic hydrolysis compared to an unsubstituted analogue. nih.gov

Furthermore, N-methylation of the amide nitrogen is another strategy known to increase stability against both chemical and enzymatic hydrolysis. nih.gov While the title compound is a secondary amide, this principle highlights a potential synthetic modification to enhance its stability if required. Studies on related phenylalanine amides indicate that while N-methylation can increase plasma stability, it may also negatively impact biological activity. nih.gov

Table 2: Factors Influencing Amide Bond Stability in Aromatic Amides

| Influencing Factor | Effect on Stability | Rationale | Relevance to Target Compound |

| Steric Hindrance | Increased Stability | Ortho substituents physically block the approach of water or enzymes to the carbonyl carbon. nih.gov | The ortho-chloro substituent on the N-phenyl ring likely provides steric shielding. |

| N-Alkylation | Increased Stability | An N-alkyl group can alter the conformation and electronic properties of the amide bond, hindering hydrolysis. nih.gov | The target compound is a secondary amide, but N-methylation represents a potential stability-enhancing modification. |

| Electronic Effects | Variable | Electron-withdrawing groups on the N-aryl ring can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. | The chloro and methyl groups on the N-phenyl ring have competing electronic effects. |

Electrophilic Chlorination Potential of Related N-Chloro-Amide Reagents

Secondary amides, such as N-(3-chloro-4-methylphenyl)-4-nitrobenzamide, can be converted into N-chloro-amides. These N-halogenated compounds are known to act as sources of electrophilic halogens. A closely related compound, N-acetoxy-N-chloro-4-nitrobenzamide , has been identified as a novel and highly efficient reagent for electrophilic chlorination. enamine.net

This reagent is derived from an anomeric amide and demonstrates high reactivity and selectivity for the chlorination of various (hetero)arenes under mild conditions. enamine.net Its effectiveness surpasses that of traditional chlorinating agents like N-chlorosuccinimide (NCS) in certain applications, providing cleaner reactions and higher yields. enamine.net The N-acetoxy-N-chloro-4-nitrobenzamide is a bench-stable solid that can be used in both batch and flow chemistry setups. enamine.net

Given this precedent, it is plausible that N-(3-chloro-4-methylphenyl)-4-nitrobenzamide could serve as a precursor to a similar N-chloro reagent. The reaction of the parent amide with a suitable chlorinating agent (e.g., tert-butyl hypochlorite) would yield N-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide . This N-chloro derivative would be expected to exhibit electrophilic chlorination capabilities, with the nitrogen atom bearing a partial positive charge and the chlorine atom acting as an electrophile. The reactivity of such a reagent would be influenced by the electronic properties of both aromatic rings. The electron-withdrawing 4-nitrobenzoyl group is crucial for stabilizing the "N-Cl" moiety and enhancing its electrophilic character, similar to the established N-acetoxy-N-chloro-4-nitrobenzamide reagent. enamine.net

Spectroscopic and Structural Elucidation of N 3 Chloro 4 Methylphenyl 4 Nitrobenzamide

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

A detailed FTIR analysis requires experimental data to identify the characteristic absorption bands corresponding to the functional groups present in N-(3-chloro-4-methylphenyl)-4-nitrobenzamide. Key vibrational modes would include the N-H stretching of the amide group, the C=O stretching of the amide carbonyl, the asymmetric and symmetric stretching of the nitro (NO2) group, C-N stretching, C-Cl stretching, and various aromatic C-H and C=C vibrations. Without an experimental spectrum, a precise data table and interpretation cannot be provided.

Raman Spectroscopy

Similarly, a Raman spectroscopic analysis would provide complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The analysis would focus on identifying the Raman shifts for the key functional groups. This data is currently unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) Characterization

A 1H NMR spectrum would reveal the chemical environment of the protons in the molecule. The spectrum would be expected to show signals for the amide proton (N-H), the aromatic protons on both the 3-chloro-4-methylphenyl and the 4-nitrophenyl rings, and the methyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide detailed information about the connectivity and spatial arrangement of the atoms. Specific experimental data is necessary to create a data table and a detailed interpretation.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Characterization

A 13C NMR spectrum would identify all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the methyl carbon. The chemical shifts would be influenced by the electron-withdrawing and electron-donating effects of the substituents (chloro, methyl, and nitro groups). An experimental spectrum is required for accurate peak assignment and to generate a data table.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The presence of conjugated aromatic rings and the nitro group would be expected to result in characteristic absorption bands in the UV-Vis region. The wavelength of maximum absorption (λmax) would be indicative of the extent of conjugation and the electronic nature of the chromophores. To present these findings, experimental spectral data is essential.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding a molecule's structure through the analysis of its fragmentation patterns upon ionization. For N-(3-chloro-4-methylphenyl)-4-nitrobenzamide, while direct experimental mass spectra are not widely published, the fragmentation pattern can be predicted based on the analysis of closely related structures, such as N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com

The primary fragmentation is expected to occur at the amide bond (C-N bond), which is a common and predictable cleavage site in such molecules. This would lead to two main fragmentation pathways originating from the molecular ion [M]+.

Pathway 1: Cleavage of the amide bond can result in the formation of the (4-nitrobenzylidyne)oxonium cation, a characteristic fragment of the 4-nitrobenzoyl moiety. This fragment is anticipated to produce a significant peak at a mass-to-charge ratio (m/z) of 150. mdpi.com

Pathway 2: An alternative cleavage can occur at the sigma bond adjacent to the amide, leading to the formation of a 4-nitrobenzamidic cation. This would correspond to a fragment with an expected m/z of 167. mdpi.com

The other part of the molecule, the 3-chloro-4-methylphenylaminyl fragment, would also produce characteristic ions. The analysis of these distinct fragments allows for the confident structural confirmation of the parent molecule.

| Predicted Fragment Ion | Structure | Predicted m/z | Origin |

|---|---|---|---|

| (4-nitrobenzylidyne)oxonium cation | [O≡C-C₆H₄-NO₂]⁺ | 150 | Cleavage of the amide C-N bond mdpi.com |

| 4-nitrobenzamidic cation | [O=C(NH)-C₆H₄-NO₂]⁺ | 167 | Cleavage of the sigma bond adjacent to the amide group mdpi.com |

X-ray Crystallography and Solid-State Structural Investigations

A comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction study for the specific compound N-(3-chloro-4-methylphenyl)-4-nitrobenzamide. Therefore, detailed experimental data on its molecular geometry, intermolecular interactions in the solid state, specific conformation, and Hirshfeld surface analysis are not available at this time. The following subsections outline the types of analyses that would be conducted upon successful crystallization and diffraction studies.

Should a crystal structure be determined, SCXRD analysis would provide precise data on the molecule's three-dimensional arrangement. This includes crystallographic parameters such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). Furthermore, it would allow for the exact measurement of bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and geometry of the 3-chloro-4-methylphenyl and 4-nitrobenzamide (B147303) moieties.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact, such as hydrogen bonds, can be identified as distinct red spots. The analysis would be complemented by two-dimensional fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). This provides a quantitative breakdown of the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total Hirshfeld surface, offering a detailed picture of the crystal's cohesion.

Computational and Theoretical Investigations of N 3 Chloro 4 Methylphenyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p), are frequently employed to analyze the properties of benzamide (B126) derivatives. researchgate.net These methods provide a robust framework for examining the molecule's optimized geometry, electronic distribution, and chemical reactivity. researchgate.net

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of the molecule by finding the minimum energy conformation on the potential energy surface. This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For related benzamide compounds, these theoretically calculated parameters have shown good agreement with experimental data obtained from single-crystal X-ray diffraction studies, thereby validating the computational method used. researchgate.netsamsun.edu.tr The analysis of the electronic structure reveals the distribution of electrons within the optimized molecular framework, forming the basis for understanding the molecule's properties and behavior.

Frontier Molecular Orbital (FMO) theory is pivotal for explaining chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. taylorandfrancis.comyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity (a "hard" molecule), whereas a small energy gap indicates a more reactive and easily polarizable molecule (a "soft" molecule). nih.govorientjchem.org The charge transfer interactions within the molecule can be understood through this energy gap. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.85 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.60 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.25 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the molecular surface, color-coded to identify sites for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites, typically found around electronegative atoms like oxygen, are susceptible to electrophilic attack. researchgate.net For N-(3-chloro-4-methylphenyl)-4-nitrobenzamide, the oxygen atoms of the nitro (NO₂) and amide (C=O) groups are expected to be the most electron-rich centers.

Blue Regions : Represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.net In this molecule, positive potential is anticipated around the amide hydrogen (N-H) and other hydrogen atoms attached to the aromatic rings.

Green Regions : Correspond to areas of neutral or zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactivity and potential for intermolecular interactions. dergipark.org.tr

While MEP maps offer a qualitative view, Fukui functions provide quantitative, atom-specific insights into local reactivity. scielo.org.mx These functions are derived from the change in electron density as the number of electrons in the system changes, allowing for the identification of the most probable sites for nucleophilic, electrophilic, and radical attacks within the molecule. researchgate.net The calculation of Fukui functions relies on a population analysis method, such as Mulliken or Natural Bond Orbital (NBO) schemes, to condense the reactivity information onto individual atomic centers. scielo.org.mx This analysis helps to pinpoint which atoms are most likely to participate in specific types of chemical reactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 (Amide) | π(C1-N1) | 28.5 |

| LP(1) N1 (Amide) | π(C8-C9) (Aromatic Ring) | 45.2 |

| π(C2-C3) (Aromatic Ring) | π*(C4-C5) (Aromatic Ring) | 20.1 |

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. orientjchem.org

Chemical Hardness (η) : Represents the molecule's resistance to a change in its electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. orientjchem.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) : Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability. researchgate.net

These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their kinetic stability. dergipark.org.tr

| Global Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.725 |

| Chemical Hardness (η) | 2.125 |

| Chemical Softness (S) | 0.471 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Affinities with Biological Macromolecules (e.g., enzymes, receptors)

This subsection would have presented data on the predicted binding affinities of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide with various biological macromolecules. Binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), indicates the strength of the interaction between the ligand and its target. Lower binding energy values typically suggest a more stable and favorable interaction. A data table would have been provided to summarize these predicted affinities against a panel of relevant enzymes or receptors.

Ligand-Protein Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)

Following the prediction of binding affinities, a detailed analysis of the specific interactions between N-(3-chloro-4-methylphenyl)-4-nitrobenzamide and the amino acid residues within the binding site of a target protein would have been discussed. This would include the identification of hydrogen bonds, hydrophobic interactions, pi-pi stacking, and other non-covalent interactions that stabilize the ligand-protein complex. A table summarizing the interacting residues and the types of interactions would have been included.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-macromolecule complex over time. This technique allows for the observation of conformational changes and the stability of the interactions predicted by molecular docking.

Stability Analysis of Ligand-Macromolecule Complexes

This section would have presented data from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots, to assess the stability of the N-(3-chloro-4-methylphenyl)-4-nitrobenzamide-protein complex. Stable RMSD values over the simulation time would indicate a stable binding mode.

Conformational Dynamics and Binding Site Occupancy

Further analysis of the MD simulation trajectories would have provided information on the conformational changes of both the ligand and the protein upon binding. This would also include an assessment of the occupancy of the binding site by the ligand throughout the simulation, confirming the persistence of the predicted interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features. Had there been a series of analogous compounds with known biological activities, a QSAR model could have been developed to predict the activity of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide. This section would have discussed the development and validation of such a model, including the statistical parameters indicating its predictive power.

Structure Activity Relationships Sar and Derivative Design Strategies

Impact of Substituent Electronic Properties on Biological Activity

The electronic properties of the substituents on the benzamide (B126) scaffold are a primary determinant of its biological activity. The interplay between electron-withdrawing and electron-donating groups modulates the molecule's reactivity and binding affinity.

The chlorine atom and the nitro group are strong electron-withdrawing groups that significantly impact the electronic landscape of the molecule. The strategic placement of chlorine atoms in biologically active molecules has been empirically observed to enhance their inherent biological activity. acs.org The nitro group is a versatile and valuable functional group in drug design, contributing to a wide range of therapeutic agents. acs.org Its strong electron-withdrawing nature, through both inductive and resonance effects, can reduce the electron density within the compound, potentially making it more susceptible to interactions with nucleophilic residues in a biological target. uni.lu

The mechanism of action for many nitro-containing compounds involves their enzymatic bioreduction to form reactive free radicals that can induce cellular damage, a property exploited in various therapeutic areas. uni.lu This reactivity underscores the importance of the nitro group in the pharmacological profile of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide.

Table 1: Electronic Properties of Key Substituents

| Substituent | Position | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| Chlorine (Cl) | 3-position of the aniline (B41778) ring | Electron-withdrawing (inductive) | Enhancement of biological activity |

The introduction of various alkyl or aryl substituents can modulate the lipophilicity, steric profile, and electronic properties of the parent compound. The specific nature and position of these groups can lead to differential interactions with the target, allowing for the fine-tuning of biological activity. For instance, studies on related benzylamine (B48309) derivatives have shown that the radical scavenging activity can vary with the structural properties of the substituents. researchgate.net

Generally, electron-withdrawing groups can enhance the reactivity of the aromatic ring towards nucleophilic attack, while electron-donating groups can stabilize cationic intermediates that may form during enzymatic reactions. imperial.ac.uk The specific biological context determines which of these effects will lead to an enhancement of the desired activity.

Stereochemical Considerations and Conformational Flexibility

The conformational preferences of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide will be governed by a balance of steric and electronic interactions. The molecule will likely adopt a conformation that minimizes steric clashes between the substituents on the two rings while allowing for favorable electronic interactions, such as hydrogen bonding or pi-stacking, with its biological target. The ability to adopt a specific low-energy conformation that is complementary to a binding site is a crucial factor for its biological activity.

Design Principles for Enhancing Specific Biological Interactions

Building upon the understanding of SAR, specific design strategies can be employed to create derivatives of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide with enhanced biological interactions.

One effective strategy in drug design is the creation of hybrid molecules, where two or more pharmacophores are linked together to create a new chemical entity with potentially enhanced or novel biological activities. acs.org The N-(3-chloro-4-methylphenyl)-4-nitrobenzamide scaffold can be considered a platform for such hybridization. For example, linking this moiety to other known biologically active fragments could lead to compounds with dual modes of action or improved target selectivity. The synthesis of a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, illustrates the principle of combining a bioactive amine with a nitrobenzoyl group to create a new hybrid molecule. acs.org This approach allows for the exploration of new chemical space and the potential to overcome challenges such as drug resistance.

Scaffold Exploration and Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to enhance its therapeutic potential while minimizing adverse effects. patsnap.combiobide.com This iterative process involves designing, synthesizing, and testing new analogues to build a structure-activity relationship (SAR) profile. patsnap.com The primary goals of lead optimization are to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.com

For the N-(3-chloro-4-methylphenyl)-4-nitrobenzamide scaffold, scaffold exploration involves the synthesis of new molecules by modifying or replacing its core components. This can include altering the substitution patterns on the phenyl rings or replacing the amide linker. For instance, the synthesis of related compounds like N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide demonstrates a strategy of combining the core amide structure with other moieties, in this case, an oxazine (B8389632) precursor, to create novel compounds with potentially different properties. samsun.edu.trsamsun.edu.trresearchgate.net

Lead optimization strategies for this scaffold would focus on systematic modifications to its structure. Key areas for modification include:

The 3-chloro-4-methylphenyl ring: The chloro and methyl substituents are crucial for the molecule's electronic and steric properties. The strategic placement of halogen atoms like chlorine can significantly enhance the biological activity of a molecule. mdpi.com Exploring different halogen substitutions (e.g., fluorine, bromine) or moving the positions of the existing chloro and methyl groups could modulate activity.

The 4-nitrobenzamide (B147303) moiety: The nitro group is a strong electron-withdrawing group and a versatile functional group in drug design, known to contribute to various pharmacological effects. mdpi.com Modifications could involve changing the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the molecule. For example, studies on other nitrobenzamide derivatives have shown that the presence of both electron-donating (like -CH3) and electron-withdrawing (like -NO2) groups on a phenyl ring can significantly influence inhibitory activity against certain enzymes. nih.gov

The amide linker: The amide bond provides structural rigidity and is a key site for hydrogen bonding interactions. While generally stable, it can be replaced with bioisosteres to improve metabolic stability or alter conformational preferences.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict how these modifications might affect the compound's interaction with a biological target, thereby guiding the synthetic efforts in a more rational manner. patsnap.com

Comparative Studies with Structurally Related Benzamide Derivatives

The three-dimensional structure of a molecule is intrinsically linked to its biological function. Comparative crystallographic studies of structurally related benzamide derivatives provide valuable information on how subtle changes in chemical structure can influence molecular conformation, crystal packing, and intermolecular interactions. These factors can, in turn, affect properties such as solubility and bioavailability.

A comparison of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide with other reported benzamide derivatives highlights the structural impact of different substitution patterns. Key structural parameters such as the dihedral angle between the two aromatic rings and the nature of intermolecular hydrogen bonds are particularly informative.

For example, in the crystal structure of 4-chloro-N-(3-methylphenyl)benzamide, the dihedral angle between the rings is 12.4(1)°. nih.gov In contrast, for 3-chloro-N-(3-methylphenyl)benzamide, this angle is significantly larger at 77.4(1)°. researchgate.net This demonstrates how simply moving the position of the chloro substituent on the benzoyl ring from the para- to the meta-position can induce a dramatic twist in the molecular conformation.

The nature and pattern of intermolecular hydrogen bonds are also critical in defining the supramolecular architecture in the solid state. In many benzamide derivatives, intermolecular N—H⋯O hydrogen bonds link molecules into chains or more complex networks. nih.govresearchgate.netresearchgate.net For instance, both 4-chloro-N-(3-methylphenyl)benzamide and 3-chloro-N-(3-methylphenyl)benzamide form C(4) chains linked by N—H⋯O hydrogen bonds. nih.govresearchgate.net

The following table provides a comparative overview of structural features for several related benzamide derivatives.

| Compound Name | Dihedral Angle Between Rings (°) | Key Intermolecular Interactions | Reference |

| 4-Chloro-N-(3-methylphenyl)benzamide | 12.4(1) | N—H⋯O hydrogen bonds forming C(4) chains | nih.gov |

| 3-Chloro-N-(3-methylphenyl)benzamide | 77.4(1) | N—H⋯O hydrogen bonds forming C(4) chains | researchgate.net |

| 4-Chloro-N-(3-methoxyphenyl)benzamide | 11.92(6) and 12.80(7) (two independent molecules) | N—H⋯O and C—H⋯O hydrogen bonds | researchgate.net |

| 3-Chloro-N-phenylbenzamide | 88.5(3) | N—H⋯O hydrogen bonds forming C(4) chains | researchgate.net |

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide | Not specified | N/A | researchgate.net |

Biological Activity and Mechanistic Studies in Vitro and Non Human in Vivo Models

Mechanistic Investigations of Biological Activity

While direct studies on N-(3-chloro-4-methylphenyl)-4-nitrobenzamide are limited, research on structurally related compounds provides insights into its potential molecular interactions. Derivatives of 4-nitrobenzamide (B147303) have been investigated for their inhibitory effects on key metabolic enzymes.

α-Glucosidase and α-Amylase: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized and evaluated for antidiabetic potential by testing their inhibitory activity against α-glucosidase and α-amylase. nih.gov These enzymes are crucial for carbohydrate digestion, and their inhibition is a key strategy in managing postprandial hyperglycemia. nih.gov The studies revealed that compounds containing both electron-donating groups (like a methyl group) and electron-withdrawing groups (like a nitro group) on the phenyl ring exhibited significant inhibitory activity against these enzymes. nih.gov For example, a derivative bearing a 2-CH₃-5-NO₂ substituent on the phenyl ring was found to be a highly active inhibitor of both enzymes, showing activity several times that of the standard drug acarbose. nih.gov Molecular docking simulations suggested that these compounds interact with active site residues of the enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov

Table 1: Inhibitory Potential of a Highly Active Nitrobenzamide Derivative Against α-Glucosidase and α-Amylase

| Enzyme | Test Compound (5o) IC₅₀ (µM) | Standard Drug (Acarbose) IC₅₀ (µM) |

|---|---|---|

| α-Glucosidase | 13.01 ± 0.11 | 38.25 ± 0.15 |

| α-Amylase | 15.02 ± 0.11 | 42.15 ± 0.12 |

Data sourced from a study on 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (Compound 5o), a structural analogue. nih.gov

Phosphodiesterase (PDE): Research into other molecules containing a substituted chlorophenyl moiety has shown potential for enzyme inhibition. For instance, a series of 4-(3-chloro-4-methoxybenzyl)aminophthalazines demonstrated potent inhibitory activity against phosphodiesterase 5 (PDE5). nih.gov The most potent compound in that series exhibited an IC₅₀ value of 0.56 nM with high selectivity over other PDE isozymes. nih.gov This suggests that the 3-chloro-4-substituted phenyl structure could be a relevant pharmacophore for interacting with the active sites of phosphodiesterases.

Nuclear Receptors: Nuclear receptors are a family of transcription factors that are activated by small lipophilic ligands, such as steroids and retinoids, to regulate gene expression involved in metabolism, reproduction, and inflammation. nih.gov Given their role in responding to lipophilic molecules, compounds like N-(3-chloro-4-methylphenyl)-4-nitrobenzamide could potentially interact with these receptors, although specific studies are required to confirm this. nih.gov

The nitroaromatic group is a critical functional moiety that often requires metabolic activation to exert its biological effects. svedbergopen.com In biological systems, the nitro group can be reduced by various enzymatic systems, including nitroreductases and cytochrome P450. svedbergopen.comwikipedia.org This reduction is a stepwise process that generates highly reactive intermediates such as nitroso and hydroxylamino derivatives. wikipedia.org

These reactive species are often responsible for the compound's therapeutic or toxic effects. svedbergopen.com They can lead to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which induce cellular stress. svedbergopen.com Furthermore, these metabolites have been shown to covalently bind to cellular macromolecules, including proteins and DNA, which can contribute to cytotoxicity, particularly in cancer cells or microbes. svedbergopen.com This bio-reductive metabolism is a key mechanism for the activity of many nitro-group-containing drugs used in antimicrobial and anticancer therapies, especially under the hypoxic conditions prevalent in solid tumors or anaerobic environments. svedbergopen.com

Based on the known activities of its structural components, N-(3-chloro-4-methylphenyl)-4-nitrobenzamide may impact cellular integrity and key processes. The metabolic reduction of the nitro group can lead to elevated oxidative stress, which damages cellular components. nih.gov Studies on other neurotoxins containing nitro groups have demonstrated the ability to induce an overproduction of reactive species and a decline in mitochondrial membrane potential (MMP), which are key triggers for apoptosis (programmed cell death). nih.gov

Furthermore, compounds containing chloro-phenyl groups have been shown to alter DNA integrity. researchgate.net In non-human cell line studies, compounds with similar structural features have been observed to induce morphological changes characteristic of apoptosis, such as cell shrinkage, rounding, membrane blebbing, and detachment from the substrate. nih.govmdpi.com For example, treatment of cancer cells with certain benzenesulfonylguanidine derivatives led to apoptotic-like changes visible under light microscopy. mdpi.com

In Vitro Studies of Biological Properties

Derivatives of 4-nitrobenzamide have shown promise as antimicrobial agents. In one study, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against several pathogenic strains. researchgate.net The compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumonia). researchgate.net Several of the synthesized derivatives exhibited moderate to high antibacterial action, with zones of inhibition comparable to the standard drug, benzylpenicillin. researchgate.net The results indicate that the 4-nitrobenzamide scaffold is a viable backbone for the development of new antimicrobial agents. researchgate.netijpbs.com

Table 2: In Vitro Antibacterial Activity of Selected N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives

| Compound | Substituent (Aryl group) | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

|---|---|---|---|---|

| 4b | 4-Chlorophenyl | 100 | 20 | 18 |

| 4e | 4-Nitrophenyl | 100 | 21 | 19 |

| Benzylpenicillin (Standard) | - | 100 | 24 | 22 |

Data represents findings from studies on derivatives of the core molecule. researchgate.net

The structural motifs present in N-(3-chloro-4-methylphenyl)-4-nitrobenzamide, namely the nitro-aromatic and chloro-aromatic systems, are found in various compounds with demonstrated anticancer properties. While direct cytotoxic data for the title compound is not available, studies on related structures highlight its potential.

For instance, novel benzenesulfonamide (B165840) analogues were designed and tested for cytotoxicity against several cancer cell lines. researchgate.net One of the lead compounds showed significant activity with IC₅₀ values of 2.09 µM against A549 (lung cancer), 1.96 µM against MCF-7 (breast cancer), and 3.08 µM against MDA-MB-231 (breast cancer). researchgate.net In another study, a series of guanidine (B92328) derivatives containing a 4-chloro-5-methylbenzene moiety was tested against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. mdpi.com The most active compounds displayed mean IC₅₀ values of 12.7 µM and 12.8 µM across the three cell lines and were found to induce apoptosis. mdpi.com The anticancer activity of such compounds is often attributed to the inhibition of key enzymes like receptor tyrosine kinases or the induction of apoptosis through pathways involving mitochondrial dysfunction. mdpi.comresearchgate.net

Table 3: Cytotoxicity (IC₅₀ in µM) of Structurally Related Compounds in Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Benzenesulfonamide Analogue (BDS-001) researchgate.net | A549 (Lung) | 2.09 |

| MCF-7 (Breast) | 1.96 | |

| MDA-MB-231 (Breast) | 3.08 | |

| Benzenesulfonylguanidine Derivative (24) mdpi.com | MCF-7 (Breast) | 13.9 ± 1.2 |

| HeLa (Cervical) | 16.1 ± 1.1 | |

| HCT-116 (Colon) | 8.1 ± 0.6 |

Data sourced from studies on compounds containing similar structural motifs. mdpi.comresearchgate.net

Anti-inflammatory Properties

Research into various nitro-substituted benzamide (B126) derivatives has indicated potential anti-inflammatory effects. For instance, a series of synthesized nitrobenzamide compounds were evaluated for their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharides (LPS) in RAW264.7 macrophage cells. nih.gov Nitric oxide is a key signaling molecule in the inflammatory process. The overproduction of NO is associated with various inflammatory diseases.

In these studies, certain nitrobenzamide derivatives demonstrated significant, dose-dependent inhibition of NO production. nih.gov Some compounds also suppressed the expression of other pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov These findings suggest that the nitrobenzamide scaffold may be a promising starting point for the development of new anti-inflammatory agents.

Enzyme Inhibition Assays and Potency Determination (e.g., IC50 values)

Enzyme inhibition is a common mechanism through which drugs exert their therapeutic effects. For the aforementioned nitrobenzamide derivatives, their anti-inflammatory potential was quantified through IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50%.

In the in vitro anti-inflammatory screening, two nitrobenzamide compounds, designated as compounds 5 and 6 in the study, showed noteworthy inhibitory capacity on NO production with IC50 values of 3.7 µM and 5.3 µM, respectively. nih.gov Molecular docking studies suggested that these compounds may exert their effects by binding to the inducible nitric oxide synthase (iNOS) enzyme. nih.gov

It is important to reiterate that these findings are for other nitrobenzamide derivatives and not for N-(3-chloro-4-methylphenyl)-4-nitrobenzamide.

Pre-clinical (Non-Human) In Vivo Studies

Evaluation in Animal Models for Specific Biological Endpoints

There are no pre-clinical in vivo studies available for N-(3-chloro-4-methylphenyl)-4-nitrobenzamide. Research on other compounds within the broader nitrobenzamide class has sometimes progressed to in vivo models to validate in vitro findings, but no such data is publicly accessible for the specific compound of interest.

Investigation of In Vivo Mechanism of Action

Without any in vivo studies, there is no information on the in vivo mechanism of action for N-(3-chloro-4-methylphenyl)-4-nitrobenzamide.

Advanced Research Directions and Future Perspectives for N 3 Chloro 4 Methylphenyl 4 Nitrobenzamide

Exploration of Novel Synthetic Pathways

The conventional synthesis of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide likely involves the acylation of 3-chloro-4-methylaniline (B146341) with 4-nitrobenzoyl chloride, a variant of the Schotten-Baumann reaction. mdpi.com While effective, this method often requires stoichiometric amounts of base and utilizes acyl chlorides that can be sensitive to moisture.

Future research could explore more sophisticated and efficient synthetic strategies. One promising area is the use of coupling reagents to facilitate the direct formation of the amide bond from 4-nitrobenzoic acid and 3-chloro-4-methylaniline. Reagents such as N,N'-diisopropyl carbodiimide (B86325) (DIC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) could offer a milder alternative to the acid chloride route. google.com Another approach involves the in situ activation of the carboxylic acid, for instance, using phosphorus trichloride (B1173362) (PCl₃) in a non-polar solvent like xylene, which can streamline the process. nih.gov The development of catalytic direct amidation reactions would represent a significant advancement, minimizing waste and improving atom economy.

| Synthetic Route | Key Reagents | Potential Advantages |

| Acid Chloride (Schotten-Baumann) | 4-nitrobenzoyl chloride, 3-chloro-4-methylaniline, Triethylamine | Well-established, generally high-yielding mdpi.com |

| Coupling Reagent-Mediated | 4-nitrobenzoic acid, 3-chloro-4-methylaniline, DIC, HOBt | Milder conditions, avoids acyl chloride instability google.com |

| In Situ Activation | 4-nitrobenzoic acid, 3-chloro-4-methylaniline, PCl₃ | One-pot procedure nih.gov |

| Catalytic Amidation | 4-nitrobenzoic acid, 3-chloro-4-methylaniline, Catalyst (e.g., Boric Acid) | Reduced waste, improved atom economy walisongo.ac.id |

Integration with Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR are essential for initial characterization samsun.edu.trnih.gov, advanced techniques can provide deeper insights into the structural dynamics and intermolecular interactions of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide.

Single-crystal X-ray diffraction, for example, can determine the precise three-dimensional structure of the molecule in the solid state. This would elucidate key parameters like bond lengths, bond angles, and the dihedral angle between the two aromatic rings. researchgate.net Furthermore, it would reveal the intermolecular forces, such as hydrogen bonds (e.g., N–H⋯O) and potential π–π stacking interactions, that govern the crystal packing. samsun.edu.tr Hirshfeld surface analysis, derived from crystallographic data, can then be used to quantitatively map and visualize these intermolecular contacts. samsun.edu.tr Dynamic NMR (DNMR) spectroscopy could also be employed to study the rotational barrier around the amide C-N bond, providing valuable information on its conformational flexibility in solution.

Further Development of Computational Models for Predictive Analysis

Computational chemistry offers powerful tools to predict and interpret the properties of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide. Building on foundational techniques, future research can focus on developing more sophisticated and validated computational models.

Molecular docking and molecular dynamics (MD) simulations can be used to predict how the molecule might interact with specific biological targets, such as enzyme active sites. nih.gov These simulations provide insights into binding affinities and the stability of the ligand-protein complex over time. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (NMR, IR), analyze the molecule's electronic structure, and determine the energies of its frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity and photophysical properties. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help to pre-emptively assess the molecule's drug-like properties, guiding further synthetic modifications. nih.gov

Diversification of Chemical Space through Library Synthesis

A key strategy for discovering new functions is the systematic modification of a core chemical structure. For N-(3-chloro-4-methylphenyl)-4-nitrobenzamide, the synthesis of a focused chemical library would be a logical next step. This involves creating a series of analogues by:

Modifying the aniline (B41778) ring: Replacing the chloro and methyl groups with other substituents (e.g., fluoro, bromo, methoxy, trifluoromethyl) to probe the effects of sterics and electronics on activity.

Modifying the benzoyl ring: Altering the position or nature of the nitro group, or introducing additional substituents.

Varying the linker: Although more synthetically challenging, modifying the amide linker itself could be explored.

This approach, which has been successfully applied to other nitrobenzamide series, allows for the systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR), significantly increasing the chances of identifying compounds with enhanced or novel biological or material properties. nih.gov

Investigation into Unexplored Biological Pathways and Targets

The N-phenylbenzamide framework is present in numerous biologically active compounds. nih.gov The specific combination of chloro, methyl, and nitro substituents in N-(3-chloro-4-methylphenyl)-4-nitrobenzamide suggests it may interact with various biological systems.

Future research should involve broad-based biological screening of this compound and its synthesized library. Given the known activities of related structures, potential areas of investigation include antimicrobial, anticancer, and enzyme inhibition assays. samsun.edu.trnih.gov For instance, related sulfonamide-benzamide hybrids have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase. nih.gov High-throughput screening against a diverse panel of kinases, proteases, and receptors could uncover unexpected biological activities and identify novel molecular targets, paving the way for new therapeutic applications.

Potential Applications as Chemical Probes or Reagents

Beyond direct biological activity, N-(3-chloro-4-methylphenyl)-4-nitrobenzamide holds potential as a versatile chemical tool. The nitro group is a particularly useful functional handle. It can be readily reduced to an amine, as demonstrated in the synthesis of related compounds. google.comnih.gov This resulting amino group can then be derivatized, for example, by coupling it to:

Fluorophores: To create fluorescent probes for imaging studies.

Biotin: For use in affinity-based protein purification and target identification (pull-down assays).

Photoaffinity labels: To covalently cross-link with target proteins upon UV irradiation.

The molecule could also serve as a synthetic intermediate. The distinct electronic nature of the two aromatic rings allows for selective chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.

Green Chemistry Approaches in Benzamide (B126) Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. Future research into the synthesis of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide should incorporate the principles of green chemistry. This involves moving beyond traditional methods that may use hazardous solvents and generate significant waste. walisongo.ac.idresearchgate.net

Key areas for green improvement include:

Catalytic Methods: Developing catalytic condensation reactions that avoid the use of stoichiometric coupling agents or the need for an acyl chloride intermediate. Boric acid, for example, has been shown to be an effective catalyst for amidation, with water as the only byproduct. walisongo.ac.id

Safer Solvents: Replacing chlorinated solvents like dichloromethane (B109758) with more environmentally benign alternatives such as ethyl acetate (B1210297) or toluene, or exploring solvent-free reaction conditions. walisongo.ac.id

Process Efficiency: Evaluating the synthesis using green chemistry metrics like Process Mass Intensity (PMI) and Reaction Mass Efficiency to identify areas for improvement. walisongo.ac.id The goal is to minimize waste, reduce energy consumption, and simplify purification procedures, such as enabling product isolation through simple precipitation. walisongo.ac.idgoogle.com

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-4-methylphenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via a Schotten–Baumann reaction between 4-nitrobenzoyl chloride and 3-chloro-4-methylaniline. In a representative protocol (adapted from a structurally similar benzamide synthesis):

- Procedure : Dissolve 3-chloro-4-methylaniline (1 mmol) in dichloromethane, add 4-nitrobenzoyl chloride (1 mmol), and stir for 10 minutes. Introduce triethylamine (1.2 mmol) as a base to neutralize HCl. After 30 minutes, wash the mixture with diluted HCl, Na₂CO₃, and brine. Purify via short-column chromatography (neutral Al₂O₃).

- Optimization : Yield (~90%) depends on stoichiometric ratios, reaction time, and purification efficiency . For scale-up, solvent choice (e.g., THF vs. DCM) and temperature control (0–25°C) are critical to minimize side reactions.

Q. How is N-(3-chloro-4-methylphenyl)-4-nitrobenzamide characterized structurally, and what analytical techniques validate its purity?

Key characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS-ESI (m/z [M+H]⁺ calc. 305.0688; found 305.0683, ∆ = −1.31 ppm) confirms molecular identity .

- UV Spectroscopy : λmax at 239 nm (ε = 14,100 M⁻¹cm⁻¹) and 290 nm (ε = 11,700 M⁻¹cm⁻¹) indicates π→π* and n→π* transitions .

Advanced Research Questions

Q. What computational strategies predict the biological activity of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide?

Density Functional Theory (DFT) and molecular docking are employed:

- DFT : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for similar nitrobenzamides) to assess reactivity. Polarizability and hyperpolarizability values predict nonlinear optical properties .

- Docking : Targets receptors like neurokinin-2 (NK2) or enzymes (e.g., kinases). The nitro group enhances electrostatic interactions, while the chloro-methylphenyl moiety occupies hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME evaluate logP (~3.5) and bioavailability, suggesting moderate blood-brain barrier permeability .

Q. How can data contradictions in spectral or synthetic yield reports be resolved?

- Spectral Discrepancies : Compare NMR shifts with DFT-calculated chemical shifts. For example, deviations in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl₃) .

- Yield Variability : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Lower yields (~70%) may result from incomplete acyl chloride activation or side reactions (e.g., hydrolysis) .

Q. What methodologies assess the compound’s potential as a precursor for functional materials?

- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles. For example, the amide C=O bond length (~1.22 Å) and nitro group geometry influence packing .

- Thermal Analysis : DSC/TGA profiles (e.g., melting point ~147–149°C) correlate with stability for material applications .